Cas no 1795488-15-1 (N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclopentanecarboxamide)

N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclopentanecarboxamide is a synthetic organic compound featuring a pyrimidine core substituted with a piperidine moiety and a cyclopentanecarboxamide side chain. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, where such scaffolds are often explored for their bioactivity. The compound's key advantages include its modular design, allowing for further derivatization, and its balanced lipophilicity, which may enhance membrane permeability. The piperidine and pyrimidine groups contribute to its ability to interact with biological targets, making it a candidate for drug discovery research. Its well-defined synthetic route ensures reproducibility, supporting its use in preclinical studies.
N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclopentanecarboxamide structure
1795488-15-1 structure
Product Name:N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclopentanecarboxamide
CAS No:1795488-15-1
MF:C16H24N4O
MW:288.387963294983
CID:5370082
Update Time:2025-08-03

N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclopentanecarboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[[4-(1-Piperidinyl)-2-pyrimidinyl]methyl]cyclopentanecarboxamide
    • N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclopentanecarboxamide
    • Inchi: 1S/C16H24N4O/c21-16(13-6-2-3-7-13)18-12-14-17-9-8-15(19-14)20-10-4-1-5-11-20/h8-9,13H,1-7,10-12H2,(H,18,21)
    • InChI Key: CFDPDRMPRBCBAE-UHFFFAOYSA-N
    • SMILES: C1(C(NCC2=NC=CC(N3CCCCC3)=N2)=O)CCCC1

Computed Properties

  • Exact Mass: 288.195
  • Monoisotopic Mass: 288.195
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 58.1A^2

Experimental Properties

  • Density: 1.161±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 510.0±33.0 °C(Predicted)
  • pka: 14.75±0.20(Predicted)

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Additional information on N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclopentanecarboxamide

Professional Introduction to N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclopentanecarboxamide (CAS No. 1795488-15-1)

N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclopentanecarboxamide (CAS No. 1795488-15-1) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate molecular structure, represents a promising candidate for further exploration in medicinal chemistry, particularly in the quest for novel therapeutic agents.

The molecular framework of N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclopentanecarboxamide incorporates several key structural motifs that are highly relevant to contemporary drug discovery efforts. The presence of a piperidine ring and a pyrimidine core is particularly noteworthy, as these heterocyclic structures are frequently employed in the design of bioactive molecules. The cyclopentanecarboxamide moiety further enhances the compound's complexity, offering potential for diverse interactions with biological targets.

In recent years, there has been a surge in research focused on developing small molecules that can modulate intracellular signaling pathways. N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclopentanecarboxamide has emerged as a compound of interest due to its ability to engage with specific enzymes and receptors involved in critical physiological processes. Its dual functionality, stemming from the combined influence of the piperidine and pyrimidine components, positions it as a versatile scaffold for medicinal chemists aiming to design molecules with enhanced selectivity and efficacy.

The pharmacological potential of this compound has been explored through various in vitro and in vivo studies. Preliminary findings suggest that it may exhibit inhibitory activity against certain kinases and other enzymes implicated in diseases such as cancer and inflammatory disorders. The cyclopentanecarboxamide group, in particular, has been identified as a key pharmacophore that contributes to the compound's binding affinity and pharmacokinetic properties. These attributes make N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclopentanecarboxamide a valuable asset in the ongoing development of targeted therapies.

The synthesis of N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclopentanecarboxamide presents unique challenges due to its complex structural features. However, advancements in synthetic methodologies have enabled researchers to access this compound with increasing efficiency. Techniques such as multi-step organic synthesis, coupled with modern catalytic approaches, have been instrumental in optimizing the production process. These advancements not only facilitate the availability of the compound for further study but also contribute to the broader field of synthetic chemistry by demonstrating innovative strategies for constructing complex molecular architectures.

The computational modeling of N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclopentanecarboxamide has provided valuable insights into its potential interactions with biological targets. Molecular docking studies have revealed that the compound can bind to specific pockets on enzymes and receptors, suggesting mechanisms by which it may exert its pharmacological effects. These computational predictions have been validated through experimental assays, reinforcing the reliability of computational approaches in guiding drug discovery efforts.

In conclusion, N-{[4-(piperidin-1-yl)pyrimidin-2-yl]methyl}cyclopentanecarboxamide represents a compelling subject of study in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a promising candidate for further development into therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly significant role in addressing unmet medical needs across various disease areas.

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